
1-Naphthylamine, 4-bromo-N-(2-imidazolin-2-YL)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 4-bromo-N-(2-imidazolin-2-YL)-, hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a research tool to study its mechanism of action and its biochemical and physiological effects on living organisms. In
Wirkmechanismus
The exact mechanism of action of 1-Naphthylamine, 4-bromo-N-(2-imidazolin-2-YL)-, hydrochloride is not fully understood. However, it is known to interact with various receptors in the central nervous system, leading to the modulation of neurotransmitter release and neuronal activity. This compound has been shown to have both agonist and antagonist effects on different receptors, depending on the concentration and the specific receptor subtype.
Biochemical and Physiological Effects:
1-Naphthylamine, 4-bromo-N-(2-imidazolin-2-YL)-, hydrochloride has been shown to have various biochemical and physiological effects on living organisms. It has been shown to modulate the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, leading to changes in behavior and cognition. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Naphthylamine, 4-bromo-N-(2-imidazolin-2-YL)-, hydrochloride in lab experiments is its specificity towards certain receptors in the central nervous system. This compound has been shown to have high affinity and selectivity towards alpha-2 adrenergic receptors and imidazoline receptors, making it a valuable tool for studying the mechanisms underlying various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity towards living organisms. Careful consideration should be taken when using this compound in experiments involving living organisms.
Zukünftige Richtungen
1-Naphthylamine, 4-bromo-N-(2-imidazolin-2-YL)-, hydrochloride has the potential to be used as a therapeutic agent for various neurological disorders. Future research should focus on the development of more selective and potent compounds that target specific receptors in the central nervous system. Additionally, the potential toxicity of this compound towards living organisms should be further investigated to ensure its safety for use in humans. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Synthesemethoden
The synthesis of 1-Naphthylamine, 4-bromo-N-(2-imidazolin-2-YL)-, hydrochloride involves the reaction of 4-bromo-2-nitroaniline with imidazole in the presence of a reducing agent, followed by the hydrochloric acid treatment. This method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, 4-bromo-N-(2-imidazolin-2-YL)-, hydrochloride has been extensively used as a research tool in various fields such as pharmacology, biochemistry, and neuroscience. This compound is known to interact with various receptors in the central nervous system, including alpha-2 adrenergic receptors, imidazoline receptors, and histamine receptors. It has been shown to modulate neurotransmitter release and neuronal activity, making it a valuable tool for studying the mechanisms underlying various neurological disorders.
Eigenschaften
CAS-Nummer |
102280-42-2 |
|---|---|
Produktname |
1-Naphthylamine, 4-bromo-N-(2-imidazolin-2-YL)-, hydrochloride |
Molekularformel |
C13H13BrClN3 |
Molekulargewicht |
326.62 g/mol |
IUPAC-Name |
N-(4-bromonaphthalen-1-yl)-4,5-dihydro-1H-imidazol-1-ium-2-amine;chloride |
InChI |
InChI=1S/C13H12BrN3.ClH/c14-11-5-6-12(17-13-15-7-8-16-13)10-4-2-1-3-9(10)11;/h1-6H,7-8H2,(H2,15,16,17);1H |
InChI-Schlüssel |
DTSYXYSRSFUAEV-UHFFFAOYSA-N |
SMILES |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)Br.[Cl-] |
Kanonische SMILES |
C1CN=C([NH2+]1)NC2=CC=C(C3=CC=CC=C32)Br.[Cl-] |
Synonyme |
1-NAPHTHYLAMINE, 4-BROMO-N-(2-IMIDAZOLIN-2-YL)-, HYDROCHLORIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)

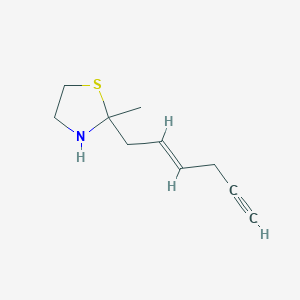

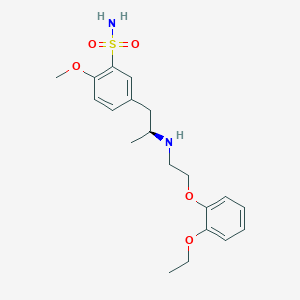
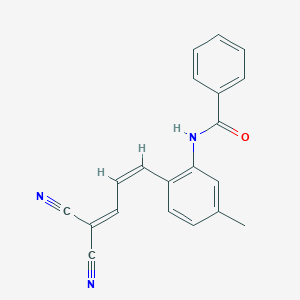

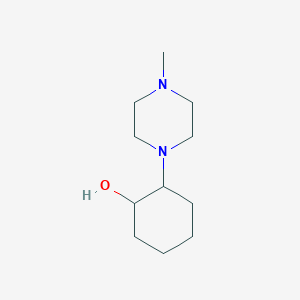
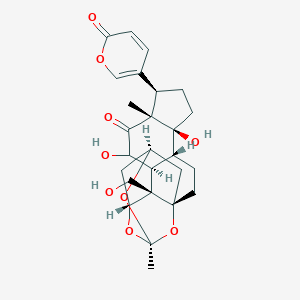
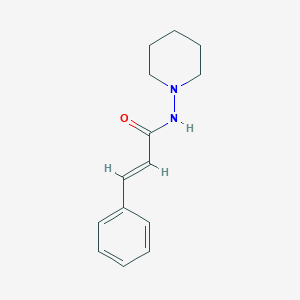

![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)
